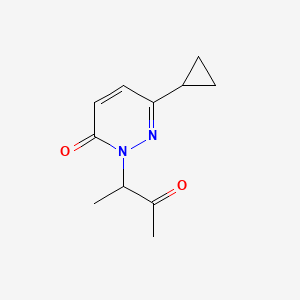![molecular formula C13H15N3O B2732853 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-96-4](/img/structure/B2732853.png)
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which includes a phenyl group attached to a triaza ring .Physical And Chemical Properties Analysis
The compound has a melting point of 188-191 °C . It has a molecular weight of 231.29 . The SMILES string representation of the molecule is O=C1NCN(c2ccccc2)C13CCNCC3 .Aplicaciones Científicas De Investigación
Antipsychotic Agent Research
- Compound Derivatives as Antipsychotic Agents: Derivatives of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been investigated for their antipsychotic properties. These compounds have shown promising results in biochemical and behavioral pharmacological test models. Notably, a compound from this series demonstrated a reduced propensity for neurological side effects, suggesting potential as an antipsychotic with fewer adverse effects (Wise et al., 1985).
Receptor Ligand Research
- Ligands for ORL1 Receptor: Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit high affinity for the human ORL1 receptor. These compounds, including 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been identified as potent ORL1 receptor agonists, demonstrating selectivity against other opioid receptors. This research contributes to the understanding and potential therapeutic targeting of the ORL1 receptor (Röver et al., 2000).
Synthesis Methodology
- Ultrasound-Assisted Synthesis: Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives were synthesized using an ultrasound-assisted method. This technique offers advantages like environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).
Anti-Breast Cancer Research
- Potential Anti-Breast Cancer Agents: A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise as anti-breast cancer agents. Among these, specific compounds demonstrated notable inhibitory activity against the MCF-7 cell line, indicating their potential in cancer therapy research (Fleita et al., 2013).
Opioid Receptor Modulation
- Opioid Receptor Modulators: N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been prepared and evaluated for their activity at opioid receptors. These compounds show enhanced affinity for the mu-opioid receptor, contributing to the understanding of opioid receptor modulation (Jordan et al., 2005).
Anti-Leukemic Activity
- Anti-Leukemic Properties: A 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited interesting cytotoxic potential against several human leukemia cell lines, highlighting its potential in anti-leukemic drug development (Guillon et al., 2020).
Propiedades
IUPAC Name |
3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBSBXOAACIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


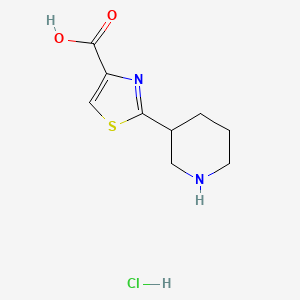
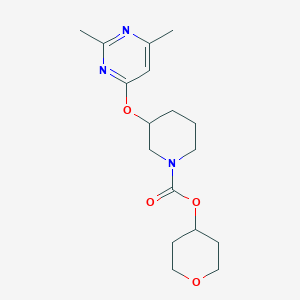
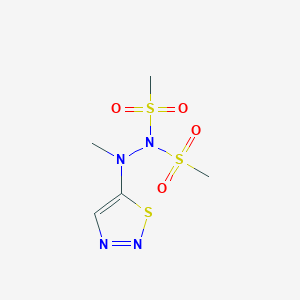

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)
![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)
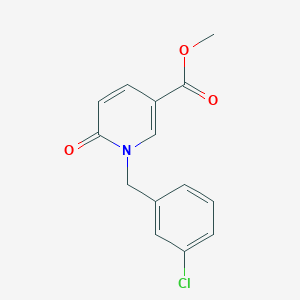

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)
